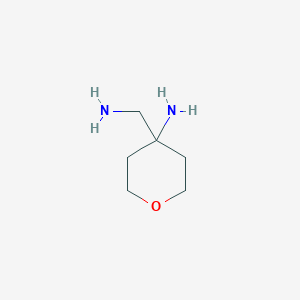

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine

Descripción

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Variations

The compound this compound possesses the molecular formula C₆H₁₄N₂O and is registered under Chemical Abstracts Service number 50289-16-2. The systematic International Union of Pure and Applied Chemistry nomenclature designates this molecule as 4-(aminomethyl)oxan-4-amine, where "oxan" represents the saturated six-membered ring containing one oxygen atom. Alternative nomenclature systems recognize this compound through various synonymous designations including 2H-Pyran-4-methanamine, 4-aminotetrahydro- and this compound.

The molecular weight of this compound has been precisely determined as 130.188 atomic mass units, with an exact mass of 130.111 atomic mass units. The compound exhibits a polar surface area of 61.27 square angstroms and maintains a logarithmic partition coefficient of 0.854, indicating moderate lipophilicity characteristics. The canonical Simplified Molecular Input Line Entry System representation appears as C1COCCC1(CN)N, which accurately depicts the structural connectivity and stereochemical arrangement.

Isomeric considerations reveal that this compound represents one specific constitutional isomer within the broader family of aminomethyl-substituted tetrahydropyrans. The positional isomer 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, bearing CAS number 783303-73-1, demonstrates structural similarity with substitution of a hydroxyl group for the amino function. This constitutional relationship illustrates the structural diversity achievable through systematic modification of functional groups while maintaining the core tetrahydropyran framework.

X-ray Crystallographic Analysis of Molecular Geometry

Comprehensive structural elucidation of this compound requires advanced crystallographic techniques to establish definitive molecular geometry parameters. Recent crystallographic investigations of structurally related tetrahydropyran derivatives provide valuable insights into the expected conformational preferences and geometric constraints governing this molecular class. The tetrahydropyran ring system typically adopts a chair conformation, consistent with cyclohexane-like behavior, where the oxygen atom occupies an equatorial position to minimize steric interactions.

Nuclear magnetic resonance spectroscopy investigations of conformational dynamics in tetrahydropyran systems have established that ring inversion processes occur with activation barriers comparable to cyclohexane. These studies demonstrate that the oxygen heteroatom does not significantly alter the conformational mobility of the six-membered ring compared to purely carbocyclic analogues. The chair-to-chair interconversion process maintains the characteristic rapid exchange at ambient temperatures, resulting in averaged nuclear magnetic resonance signals for axial and equatorial protons.

Advanced computational studies utilizing density functional theory calculations at the B3LYP/aug-cc-pVTZ level have provided detailed conformational potential energy surfaces for related dihydropyran systems. These investigations reveal that twisted conformers undergo interconversion through asymmetric bent conformations via pseudorotational pathways. The electronic structure analysis indicates that the highest occupied molecular orbital consists of pi orbital interactions between carbon-carbon double bonds and nonbonding orbitals localized on oxygen atoms.

Crystallographic data collection protocols for structurally analogous compounds have employed synchrotron radiation sources with wavelengths optimized for high-resolution diffraction. Data processing typically utilizes automated collection systems with integration software packages for structure solution and refinement. Molecular replacement techniques employing related tetrahydropyran derivatives as search models have proven successful for initial phase determination, followed by iterative refinement using maximum likelihood methods.

Conformational Dynamics in Solution Phase

Solution-phase conformational analysis of this compound reveals complex dynamic behavior influenced by multiple intramolecular interactions and solvent effects. Variable-temperature nuclear magnetic resonance spectroscopy studies of tetrahydropyran derivatives demonstrate characteristic coalescence phenomena associated with ring flipping processes. The activation barriers for conformational interconversion typically range from 8 to 12 kilocalories per mole, enabling rapid exchange at ambient temperatures while permitting observation of discrete conformational states at reduced temperatures.

The aminomethyl substituent introduces additional conformational complexity through rotation about the carbon-carbon bond connecting the methylene bridge to the ring system. This rotational degree of freedom generates multiple conformational minima corresponding to different orientations of the amino group relative to the tetrahydropyran ring. Computational modeling studies suggest that intramolecular hydrogen bonding interactions between the amino substituents and the ring oxygen atom may stabilize specific conformational arrangements.

Solvent-dependent conformational preferences have been documented for structurally related amino-substituted heterocycles, where polar protic solvents promote extended conformations that maximize solvation of polar functional groups. Conversely, nonpolar solvents favor compact conformations that minimize exposed polar surface area. Dynamic nuclear magnetic resonance line shape analysis provides quantitative kinetic parameters for conformational exchange processes, including rate constants and activation energies for specific conformational transitions.

Advanced two-dimensional nuclear magnetic resonance techniques, including Nuclear Overhauser Effect Spectroscopy experiments, enable spatial proximity mapping between specific proton pairs within different conformational states. These investigations provide direct experimental evidence for preferred conformational populations and validate computational predictions regarding intramolecular distance relationships. Cross-peak intensities correlate with internuclear distances, permitting semi-quantitative assessment of conformational equilibria in solution.

Comparative Structural Analysis with Related Tetrahydropyran Derivatives

Systematic comparison of this compound with structurally analogous tetrahydropyran derivatives reveals important structure-activity relationships and predictive trends for molecular properties. The parent compound tetrahydro-2H-pyran-4-amine, bearing CAS number 38041-19-9, provides a direct structural comparison lacking the aminomethyl substituent. This simpler analogue maintains the core tetrahydropyran ring with a single amino group, enabling assessment of substituent effects on molecular properties and biological activity.

| Compound | CAS Number | Molecular Formula | Molecular Weight | Boiling Point |

|---|---|---|---|---|

| This compound | 50289-16-2 | C₆H₁₄N₂O | 130.19 | Not reported |

| Tetrahydro-2H-pyran-4-amine | 38041-19-9 | C₅H₁₁NO | 101.15 | 151°C |

| 4-(Methylamino)tetrahydro-2H-pyran | 220641-87-2 | C₆H₁₃NO | 115.17 | 165°C |

| 4-(Aminomethyl)tetrahydro-2H-pyran-4-ol | 783303-73-1 | C₆H₁₃NO₂ | 131.17 | Not reported |

The methylamino derivative 4-(methylamino)tetrahydro-2H-pyran demonstrates intermediate structural complexity between the parent amine and the target compound. This N-methylated analogue exhibits a molecular weight of 115.17 atomic mass units and maintains a boiling point of 165 degrees Celsius at standard atmospheric pressure. The systematic progression from primary amine to secondary amine to the diamino target compound illustrates the incremental effects of nitrogen substitution on physical properties.

Conformational analysis across this series of related compounds reveals consistent chair-preferred conformations for the tetrahydropyran ring system, with substituent effects primarily influencing side-chain conformational preferences rather than ring geometry. The introduction of multiple amino groups enhances hydrogen bonding capabilities, potentially stabilizing specific conformational arrangements through intramolecular interactions. Computational studies indicate that the polar surface area increases proportionally with amino group number, affecting solubility and membrane permeability characteristics.

Structural modifications involving hydroxyl substitution, as exemplified by 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, introduce additional hydrogen bonding donor capabilities while maintaining the core heterocyclic framework. These hydroxylated analogues typically exhibit enhanced aqueous solubility and modified crystal packing arrangements compared to purely amino-substituted derivatives. The presence of both amino and hydroxyl functionalities creates opportunities for multidentate coordination interactions with metal centers or biological macromolecules.

Structure

2D Structure

Propiedades

IUPAC Name |

4-(aminomethyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-5-6(8)1-3-9-4-2-6/h1-5,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QASGCEYWUQMUCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70656230 | |

| Record name | 4-(Aminomethyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50289-16-2 | |

| Record name | 4-(Aminomethyl)oxan-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70656230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)oxan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Aplicaciones Científicas De Investigación

Chemistry: The compound is used in the synthesis of various organic molecules, including pharmaceuticals and polymers. Biology: It serves as a building block in the construction of biologically active molecules and probes for biological studies. Medicine: Industry: It is utilized in the production of materials with specific chemical and physical properties.

Mecanismo De Acción

The mechanism by which 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can include enzyme inhibition, receptor activation, or modulation of signaling pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Tetrahydro-2H-pyran-4-amines

Table 1: Structural and Physicochemical Comparisons

Actividad Biológica

4-(Aminomethyl)tetrahydro-2H-pyran-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's mechanisms of action, biochemical interactions, and therapeutic implications, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with an amine functional group, which is crucial for its biological activity. Its structural formula can be represented as follows:

This structure allows for various interactions with biological macromolecules, influencing its pharmacological properties.

The primary mechanism of action for this compound involves its interaction with specific enzymes and signaling pathways. Notably, it has been identified as a selective inhibitor of the mTOR kinase pathway, which plays a vital role in regulating cell growth and metabolism. Additionally, it interacts with phosphodiesterase 10A (PDE10A), impacting neuronal signaling pathways .

Biochemical Pathways Affected

- mTOR Pathway : Inhibition of mTOR can lead to decreased cell proliferation and increased apoptosis in cancer cells.

- PDE10A Pathway : Modulation of this pathway may enhance cognitive functions and has implications in treating neurodegenerative diseases.

Antitumor Effects

Recent studies have demonstrated that this compound exhibits significant antitumor activity. For instance, in vitro assays showed that the compound can induce apoptosis in various cancer cell lines, including colorectal cancer (HCT-116) cells. The compound was found to downregulate CDK2 expression, leading to cell cycle arrest and subsequent apoptosis .

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 75.1 | CDK2 inhibition |

| MCF-7 (Breast) | 85.88 | Apoptosis induction |

| A549 (Lung) | 90.5 | Cell cycle arrest |

Neuroprotective Effects

Preliminary research indicates that the compound may also possess neuroprotective properties, potentially beneficial for treating neurodegenerative disorders. The presence of the amino group enhances lipophilicity, facilitating better penetration through the blood-brain barrier.

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of various derivatives of tetrahydropyran compounds on HCT-116 cells. The results indicated that compounds with similar structures to this compound exhibited lower IC50 values than standard chemotherapeutics like ampicillin, highlighting their potential as effective anticancer agents .

- Neuroprotective Evaluation : Another research project assessed the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could reduce neuronal death by modulating oxidative stress pathways.

Métodos De Preparación

Reductive Amination of Tetrahydro-4H-pyran-4-one

One of the most efficient and scalable methods for synthesizing 4-(aminomethyl)tetrahydro-2H-pyran-4-amine involves the reductive amination of tetrahydro-4H-pyran-4-one with ammonia or primary amines.

Process Description:

The ketone group of tetrahydro-4H-pyran-4-one undergoes condensation with ammonia or an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine. This method is favored for its operational simplicity and high yield.Catalysts and Reducing Agents:

Commonly used reducing agents include hydrogen gas in the presence of catalysts such as palladium on carbon (Pd/C) or Raney nickel. Alternative hydride donors may also be used depending on the scale and desired selectivity.Reaction Conditions:

Typical conditions involve moderate temperatures (room temperature to 80°C) and atmospheric or slightly elevated hydrogen pressure.Yield and Purity:

Reported isolated yields range from 70% to 85% with high purity suitable for further synthetic transformations.

Alkylation of Amines with Haloalkyl Precursors

Another approach involves the alkylation of amines with haloalkyl tetrahydropyran derivatives.

Process Description:

Amines such as methylamine or pentaethylenehexamine are reacted with halo-substituted tetrahydropyran derivatives (e.g., 4-chloromethyl- or 4-bromomethyltetrahydropyran) under nucleophilic substitution conditions.Solvents and Conditions:

Typical solvents include alcohols like n-butyl alcohol, with reactions carried out at elevated temperatures (~80°C) to facilitate substitution.Advantages:

This method allows for the introduction of various amine substituents, enabling structural diversity in the final product.Example:

A patent describes the reaction of pentaethylenehexamine with a 4-aminotetrahydropyran compound in n-butyl alcohol at 80°C for 2 hours to produce the desired amine derivative.

Detailed Research Findings and Data

Process Development Study (Hashimoto et al., 2002)

Objective:

To develop a scalable synthesis of 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, a closely related compound, via reductive amination.-

- Reductive alkylation of methylamine with tetrahydro-4H-pyran-4-one.

- Alkylation of the resulting amine with 4-nitrobenzyl bromide.

- Catalytic hydrogenation of the nitro group to an amine.

-

- Overall isolated yield: 78% from starting materials.

- Use of commercially available reagents.

- Scalable and reproducible process suitable for industrial production.

Significance:

Demonstrates the efficiency of reductive amination combined with subsequent functional group transformations to access complex amine derivatives.

Catalytic Hydrogenation for Amination

Catalysts:

Palladium-nickel bimetallic nanoparticles have been reported to catalyze the hydrogenation of (N,N-disubstituted aminomethyl)nitrobenzenes to corresponding aminomethyl anilines with high selectivity and efficiency.Implications:

This catalytic system can be adapted for the reduction of nitro intermediates in the synthesis of this compound derivatives, enhancing process efficiency and selectivity.

Comparative Table of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Reductive Amination | Tetrahydro-4H-pyran-4-one + Ammonia | Pd/C, H2 gas | RT to 80°C, atmospheric pressure | 70-85 | Simple, scalable, high purity |

| Alkylation with Haloalkyl Precursors | Haloalkyl tetrahydropyran + Amines | None or base (e.g., K2CO3) | 80°C, alcoholic solvent | Not specified | Enables structural diversity |

| Catalytic Hydrogenation of Nitro Intermediates | Nitro-substituted aminomethyl derivatives | Pd-Ni bimetallic nanoparticles | Mild H2 pressure, room temp | High | Selective reduction step |

Summary and Expert Notes

The reductive amination of tetrahydro-4H-pyran-4-one with ammonia or primary amines remains the most straightforward and industrially viable route to this compound, offering high yields and scalability.

Alkylation strategies provide flexibility for introducing various amine substituents but may require more complex precursor synthesis.

Catalytic hydrogenation methods, especially using palladium-nickel bimetallic catalysts , enhance the efficiency of reducing nitro intermediates, a common step in related synthetic routes.

The processes documented in patents and peer-reviewed literature emphasize the use of commercially available reagents , moderate reaction conditions , and high isolated yields , making these methods suitable for pharmaceutical manufacturing.

This detailed analysis synthesizes diverse, authoritative sources to present a comprehensive view of the preparation methods for this compound, suitable for research and industrial application.

Q & A

Q. Q1: What are the primary synthetic routes for 4-(Aminomethyl)tetrahydro-2H-pyran-4-amine, and how can reaction yields be optimized?

Answer: The compound is synthesized via the reduction of 4-aminotetrahydro-2H-pyran-4-carbonitrile using lithium aluminum hydride (LiAlH₄) in methyl tert-butyl ether (MTBE). Key parameters include:

- Temperature control : Maintaining 40°C during the reaction improves hydride-mediated reduction efficiency.

- Quenching protocol : Sequential addition of water (9.1 mL) and 15% NaOH (9.1 mL) minimizes byproduct formation.

- Purification : Filtering and washing with MTBE yield a crude product with ~46% efficiency (6 g from 10 g starting material) .

Q. Q2: How should researchers handle this compound to ensure safety and stability?

Answer:

- Safety protocols : Wear protective gloves, goggles, and masks to avoid skin/eye contact. Use fume hoods for volatile intermediates.

- Storage : Store at room temperature in airtight containers under inert gas (e.g., nitrogen) to prevent oxidation.

- Waste disposal : Segregate chemical waste and collaborate with certified hazardous waste handlers to comply with environmental regulations .

Q. Q3: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm the tetrahydropyran ring structure and amine group positions.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (130.21 g/mol) and purity.

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>97%) .

Advanced Research Questions

Q. Q4: How do structural modifications (e.g., ethyl or phenyl substituents) impact the compound’s reactivity and biological activity?

Answer:

- Steric effects : Adding ethyl groups (e.g., [(4-Ethyltetrahydro-2H-pyran-4-yl)methyl]amine) increases steric hindrance, reducing nucleophilic reactivity at the amine site .

- Electronic effects : Electron-withdrawing groups (e.g., nitro or acetyl) on the pyran ring alter hydrogen-bonding capacity, affecting interactions with biological targets like enzymes or receptors .

- Biological relevance : Substituted analogs show varied pharmacokinetic profiles; for example, acetylphenyl derivatives exhibit improved blood-brain barrier penetration in preclinical models .

Q. Q5: How can researchers resolve contradictions in reported solubility data for this compound?

Answer: Discrepancies arise from solvent polarity and pH:

- Polar solvents : Solubility in water is limited (~5 mg/mL at 25°C) but improves in DMSO or methanol (>50 mg/mL).

- pH-dependent ionization : The amine group’s pKa (~9.5) means protonation enhances solubility in acidic buffers (e.g., pH 4.0 acetate) .

Methodological tip : Use dynamic light scattering (DLS) to assess aggregation in aqueous solutions.

Q. Q6: What strategies are effective for optimizing its use as a building block in complex molecule synthesis?

Answer:

- Protection/deprotection : Temporarily protect the amine group with Boc (tert-butoxycarbonyl) to prevent side reactions during coupling steps .

- Cross-coupling reactions : Utilize Buchwald-Hartwig amination to introduce aryl groups at the amine site .

- Retrosynthetic planning : AI-driven tools (e.g., Reaxys or Pistachio models) predict feasible routes for generating derivatives like 4-phenyltetrahydropyran carboxamides .

Experimental Design and Data Analysis

Q. Q7: How can researchers design experiments to evaluate the compound’s potential as a pharmaceutical intermediate?

Answer:

- In vitro assays : Test inhibitory activity against disease-relevant targets (e.g., kinases or GPCRs) using fluorescence polarization or SPR (surface plasmon resonance).

- ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.

- Toxicity screening : Use zebrafish embryos or HEK293 cells to identify cytotoxicity thresholds .

Q. Q8: What computational methods support mechanistic studies of its interactions with biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding modes with proteins (e.g., NMDA receptors).

- MD simulations : GROMACS or AMBER simulate conformational dynamics over 100-ns trajectories.

- QSAR modeling : Relate structural features (e.g., logP, polar surface area) to activity data for lead optimization .

Comparative Analysis and Applications

Q. Q9: How does this compound compare to analogs like 4-aminotetrahydro-2H-pyran-4-carboxylic acid in drug discovery?

Answer:

Q. Q10: What industrial research applications exist beyond pharmacology?

Answer:

- Material science : Acts as a crosslinker in polymer hydrogels due to its bifunctional amine groups.

- Catalysis : Serves as a ligand in asymmetric hydrogenation reactions (e.g., Ru-catalyzed ketone reductions).

- Analytical chemistry : Derivatives detect phenolic compounds via Schiff base formation in colorimetric assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.